

# 3,5-Difluoro-2-hydroxyphenylboronic acid CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Difluoro-2-hydroxyphenylboronic acid

Cat. No.: B1587820

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An In-Depth Technical Guide to **3,5-Difluoro-2-hydroxyphenylboronic acid** for Advanced Organic Synthesis

## Introduction

**3,5-Difluoro-2-hydroxyphenylboronic acid** is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of two electron-withdrawing fluorine atoms and a directing hydroxyl group on the phenyl ring imparts unique reactivity and properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role in palladium-catalyzed cross-coupling reactions. The presence of multiple functional groups allows for sequential and site-selective modifications, making it a versatile reagent for constructing complex molecular architectures.

## Compound Profile

A summary of the essential chemical and physical properties of **3,5-Difluoro-2-hydroxyphenylboronic acid** is provided below. This data is critical for experimental design, reaction setup, and safety considerations.

Property	Value	Source(s)
CAS Number	1150114-51-4	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BF <sub>2</sub> O <sub>3</sub>	[1][2][4]
Molecular Weight	173.91 g/mol	[1][2][4]
Appearance	Off-white to gray solid	[1]
Boiling Point	318.4±52.0 °C (Predicted)	[1]
Density	1.52±0.1 g/cm <sup>3</sup> (Predicted)	[1]
pKa	6.54±0.58 (Predicted)	[1]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1]

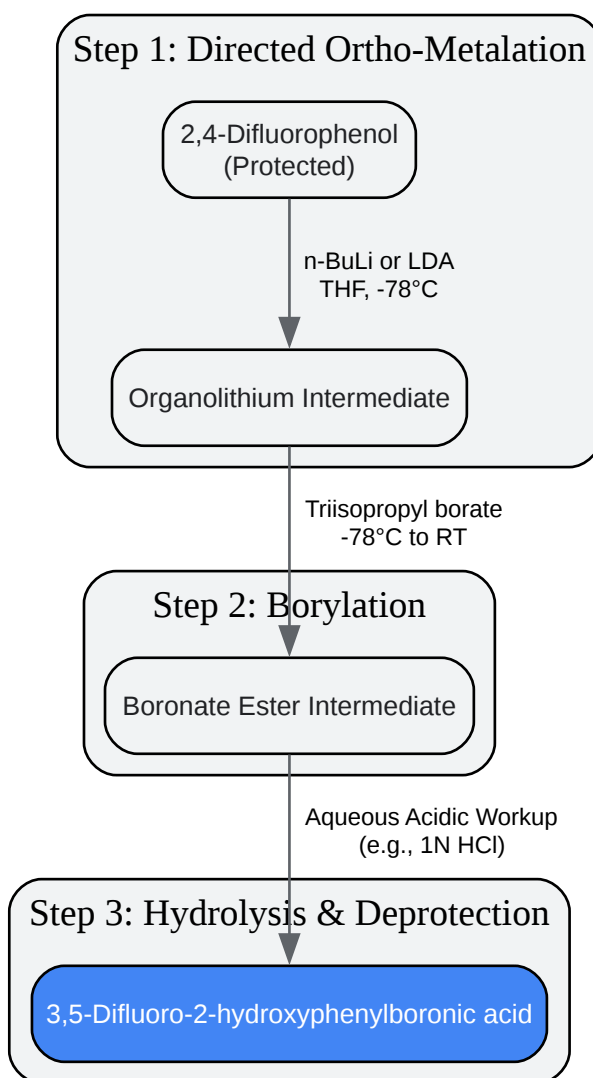
## Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established field, often involving the reaction of an organometallic intermediate with a trialkyl borate. For **3,5-Difluoro-2-hydroxyphenylboronic acid**, a common conceptual pathway involves the ortho-lithiation of a protected 2,4-difluorophenol, followed by electrophilic trapping with a borate ester and subsequent deprotection/hydrolysis.

The choice of a protecting group for the hydroxyl function is critical to prevent quenching of the organolithium intermediate. Similarly, the reaction must be conducted at very low temperatures (e.g., -78 °C) under an inert atmosphere to ensure the stability of the lithiated species and prevent side reactions.

## Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route. The process begins with a suitably protected difluorophenol, which undergoes directed ortho-metalation, reaction with the boron electrophile, and final workup to yield the target boronic acid.



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Caption: Conceptual workflow for the synthesis of **3,5-Difluoro-2-hydroxyphenylboronic acid**.

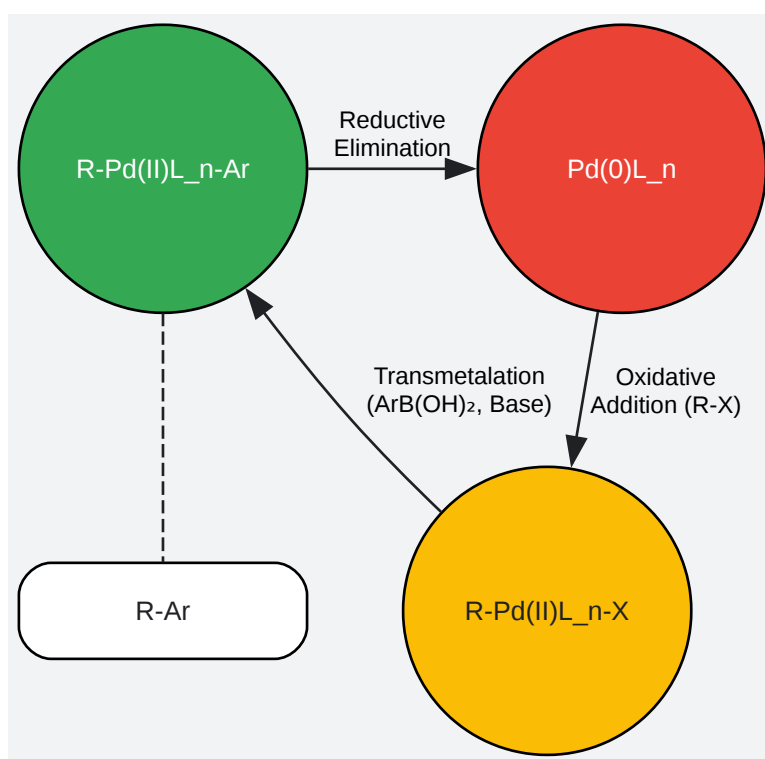
## Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **3,5-Difluoro-2-hydroxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction.<sup>[5][6]</sup> This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a cornerstone transformation in pharmaceutical and materials synthesis.<sup>[5][7]</sup>

The electronic properties of **3,5-Difluoro-2-hydroxyphenylboronic acid** are particularly noteworthy. The electron-withdrawing nature of the fluorine atoms can influence the rate of transmetalation, a key step in the catalytic cycle.[6][8] The ortho-hydroxyl group can participate in the reaction mechanism, potentially accelerating the process through coordination with the palladium center or influencing the regioselectivity of the coupling.

## Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for coupling **3,5-Difluoro-2-hydroxyphenylboronic acid** with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

- **3,5-Difluoro-2-hydroxyphenylboronic acid** (1.0 eq)
- Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ ) (2 mol%)
- RuPhos (4 mol%)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) (3.0 eq)
- Toluene/Water (4:1 mixture)
- Reaction vessel (e.g., Schlenk tube)
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Vessel Preparation: Place a stir bar into a Schlenk tube and flame-dry under vacuum. Allow the vessel to cool to room temperature and backfill with an inert gas (Nitrogen or Argon).
- Reagent Addition: To the Schlenk tube, add **3,5-Difluoro-2-hydroxyphenylboronic acid**, the aryl bromide, sodium carbonate,  $\text{Pd}(\text{OAc})_2$ , and RuPhos.
  - Causality Insight: The use of a phosphine ligand like RuPhos is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps, leading to higher yields.[9]
- Solvent Addition: Add the degassed toluene/water solvent mixture to the vessel via syringe.
  - Causality Insight: A biphasic solvent system with a base is standard for Suzuki couplings. The base ( $\text{Na}_2\text{CO}_3$ ) activates the boronic acid, forming a more nucleophilic boronate species which is essential for efficient transmetalation.[8]

- **Reaction Execution:** Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

## Safety and Handling

As with all laboratory chemicals, **3,5-Difluoro-2-hydroxyphenylboronic acid** requires careful handling. Based on available safety data, the compound is classified as a skin and eye irritant.

### Precautionary Measures:

- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[10][11]</sup> Avoid contact with skin, eyes, and clothing.<sup>[12][13]</sup> Wash hands thoroughly after handling.<sup>[10][11][12]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry place under an inert atmosphere to maintain its stability.<sup>[1]</sup>
- **First Aid:**
  - **Skin Contact:** Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.<sup>[11][12]</sup>
  - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.<sup>[10][11][12]</sup>

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.<sup>[10][11]</sup>

## Conclusion

**3,5-Difluoro-2-hydroxyphenylboronic acid** (CAS No. 1150114-51-4) is a powerful and versatile reagent for synthetic chemists. Its unique electronic and structural features make it an excellent coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures that are often key scaffolds in pharmaceutical agents and functional materials. Understanding its properties, synthetic pathways, and reaction mechanisms, as detailed in this guide, allows researchers to leverage its full potential in their synthetic endeavors.

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- To cite this document: BenchChem. [3,5-Difluoro-2-hydroxyphenylboronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587820#3-5-difluoro-2-hydroxyphenylboronic-acid-cas-number]

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